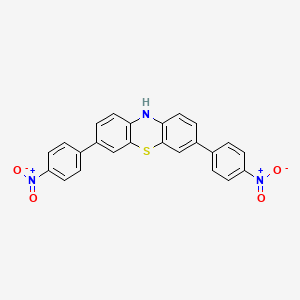
3-Chloro-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound features a benzamide core substituted with a 3-chloro group and a piperidinyl moiety, making it a valuable molecule in various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride typically involves the reaction of 3-chlorobenzoyl chloride with N-(1-(phenylmethyl)-4-piperidinyl)amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the aromatic ring or the piperidinyl moiety.
Reduction: Reduction reactions can target the carbonyl group in the benzamide core.
Substitution: The chloro group on the benzene ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzamides.
科学的研究の応用
3-Chloro-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Chloro-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and target of interest.
類似化合物との比較
3-Chloro-N-(1-phenylethyl)benzamide: Shares a similar benzamide core but with different substituents.
N-(1-(phenylmethyl)-4-piperidinyl)benzamide: Lacks the chloro group, affecting its reactivity and applications.
Uniqueness: 3-Chloro-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride is unique due to the presence of both the chloro and piperidinyl groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various research and industrial applications.
特性
CAS番号 |
63639-51-0 |
|---|---|
分子式 |
C19H22Cl2N2O |
分子量 |
365.3 g/mol |
IUPAC名 |
N-(1-benzylpiperidin-1-ium-4-yl)-3-chlorobenzamide;chloride |
InChI |
InChI=1S/C19H21ClN2O.ClH/c20-17-8-4-7-16(13-17)19(23)21-18-9-11-22(12-10-18)14-15-5-2-1-3-6-15;/h1-8,13,18H,9-12,14H2,(H,21,23);1H |
InChIキー |
IABBOZALWVRPDY-UHFFFAOYSA-N |
正規SMILES |
C1C[NH+](CCC1NC(=O)C2=CC(=CC=C2)Cl)CC3=CC=CC=C3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



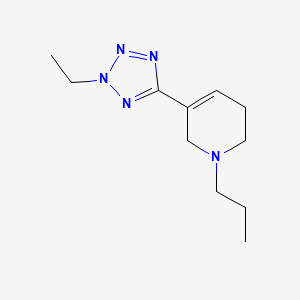
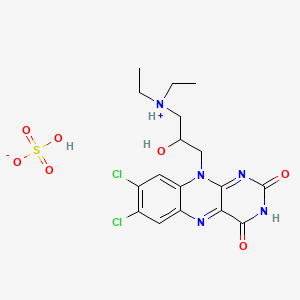
![Hexabutyl 2,2',2''-[(butylstannylidyne)tris(thio)]trisuccinate](/img/structure/B13779688.png)
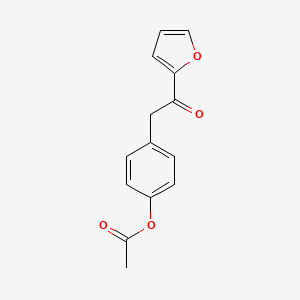
![2-Methylthieno[2,3-c]pyridin-4-ol](/img/structure/B13779708.png)
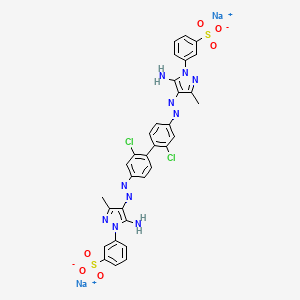
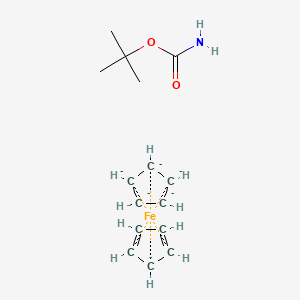
![6-[diethyl(2-phenothiazin-10-ylethyl)azaniumyl]hexyl-diethyl-(2-phenothiazin-10-ylethyl)azanium;dibromide](/img/structure/B13779716.png)
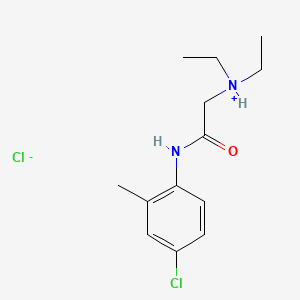
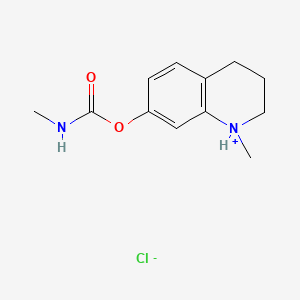
![4-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13779729.png)
